BenchChemオンラインストアへようこそ!

(2,4-Difluorophenyl)(4-methoxyphenyl)methanone

PARP1 inhibition anticancer olaparib analog

(2,4-Difluorophenyl)(4-methoxyphenyl)methanone (CAS 330670-83-2), also known as 2,4-difluoro-4′-methoxybenzophenone, is a fluorinated aromatic ketone with the molecular formula C14H10F2O2 and a molecular weight of 248.22 g/mol. It belongs to the substituted benzophenone class, characterized by a 2,4-difluorophenyl ring coupled via a carbonyl bridge to a 4-methoxyphenyl ring.

Molecular Formula C14H10F2O2
Molecular Weight 248.22 g/mol
Cat. No. B7867827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Difluorophenyl)(4-methoxyphenyl)methanone
Molecular FormulaC14H10F2O2
Molecular Weight248.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C14H10F2O2/c1-18-11-5-2-9(3-6-11)14(17)12-7-4-10(15)8-13(12)16/h2-8H,1H3
InChIKeyZZGFMDIOCAATSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,4-Difluorophenyl)(4-methoxyphenyl)methanone (CAS 330670-83-2): A Regiospecific Fluorinated Benzophenone Building Block for Medicinal Chemistry


(2,4-Difluorophenyl)(4-methoxyphenyl)methanone (CAS 330670-83-2), also known as 2,4-difluoro-4′-methoxybenzophenone, is a fluorinated aromatic ketone with the molecular formula C14H10F2O2 and a molecular weight of 248.22 g/mol . It belongs to the substituted benzophenone class, characterized by a 2,4-difluorophenyl ring coupled via a carbonyl bridge to a 4-methoxyphenyl ring. Its computed physicochemical properties include an XLogP of approximately 3.3, a topological polar surface area (TPSA) of 26.3 Ų, zero hydrogen bond donors, and three rotatable bonds . The compound is commercially available from multiple suppliers at purities ranging from 95% to 98% and is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research .

Why (2,4-Difluorophenyl)(4-methoxyphenyl)methanone Cannot Be Casually Replaced by Its Regioisomers or Non-Fluorinated Analogs


Although benzophenone derivatives with alternative fluorine substitution patterns (e.g., 2,6-difluoro, 3,4-difluoro) or without fluorine share the same molecular formula or core scaffold, they are not functionally interchangeable for key applications. The specific 2,4-difluoro arrangement on the benzoyl ring is a validated pharmacophoric feature in multiple drug discovery programs: it is essential for the antifungal potency of triazole agents such as CS-758 [1], it provides superior cellular activity relative to the 2-fluoro linker in next-generation PARP1 inhibitors derived from olaparib [2], and it is the requisite substitution pattern for constructing fenflumizole, a clinical-stage nonsteroidal anti-inflammatory imidazole [3]. Regioisomeric or non-fluorinated analogs lack one or more of these validated structural determinants and therefore cannot serve as drop-in replacements. The quantitative evidence below substantiates each dimension of differentiation.

Quantitative Differentiation Evidence for (2,4-Difluorophenyl)(4-methoxyphenyl)methanone vs. Closest Analogs


PARP1 Inhibitor Scaffold: 2,4-Difluorophenyl Linker vs. 2-Fluorophenyl Linker (Olaparib) in Enzymatic and Cellular Potency

In a systematic SAR study of olaparib-derived PARP1 inhibitors, replacement of the middle 2-fluorophenyl linker with a 2,4-difluorophenyl linker (analog 15) produced a differentiated activity profile. While enzymatic PARP1 inhibition was modestly reduced relative to olaparib, cellular antiproliferative potency in BRCA-deficient V-C8 cells was substantially improved, demonstrating that the 2,4-difluoro motif confers a functional advantage in a cellular context [1]. The (2,4-Difluorophenyl)(4-methoxyphenyl)methanone building block provides the 2,4-difluorobenzoyl substructure needed to construct this validated linker motif.

PARP1 inhibition anticancer olaparib analog BRCA-deficient structure-activity relationship

Antifungal Pharmacophore Validation: 2,4-Difluoro Substitution vs. Alternative Fluorination Patterns in Triazole Antifungals

A dedicated SAR investigation of the fluorine substitution pattern on the phenyl ring of the triazole antifungal CS-758 synthesized compounds 12a–12d bearing F- or F2-substituted phenyl rings in different positions. All compounds bearing a fluorine atom at the 2-position (including the 2,4-F2 parent CS-758) demonstrated stronger antifungal activity, particularly against Aspergillus species. Crucially, 3-substitution caused a major loss of activity, and fluconazole itself—bearing the 2,4-F2 phenyl group—exhibited the best in vivo antifungal activity among congeners tested [1]. The (2,4-Difluorophenyl)(4-methoxyphenyl)methanone scaffold embeds this validated 2,4-difluorobenzoyl pharmacophore.

antifungal triazole CS-758 structure-activity relationship fluorine substitution

Fenflumizole Synthesis: Specificity of the 2,4-Difluoro-4′-Methoxy Substitution Pattern for Clinical NSAID Construction

Fenflumizole, 2-(2,4-difluorophenyl)-4,5-bis(4-methoxyphenyl)imidazole, is a nonsteroidal anti-inflammatory drug (NSAID) that reached clinical evaluation. Its synthesis requires the 2-(2,4-difluorophenyl)-4,5-bis(4-methoxyphenyl)imidazole core, which is constructed from a 2,4-difluorobenzoyl-containing precursor [1]. The (2,4-Difluorophenyl)(4-methoxyphenyl)methanone building block supplies both the requisite 2,4-difluorobenzoyl and 4-methoxyphenyl motifs in a single intermediate. Replacement with the 2,6-difluoro regioisomer or the non-fluorinated 4-methoxybenzophenone would yield structurally distinct imidazole products lacking the validated fenflumizole pharmacophore [2]. Fenflumizole demonstrated interference with cyclo-oxygenase activity in vivo, ex vivo, and in vitro in comparison with indomethacin and aspirin [1].

fenflumizole NSAID imidazole synthesis anti-inflammatory COX inhibition

Physicochemical Differentiation from Non-Fluorinated 4-Methoxybenzophenone: LogP, Polar Surface Area, and Hydrogen Bonding Profile

Compared to its non-fluorinated analog 4-methoxybenzophenone (CAS 611-94-9, MW 212.25), the target compound incorporates two fluorine atoms that alter its physicochemical profile. The computed XLogP increases from approximately 3.0 (4-methoxybenzophenone) to 3.3 for (2,4-difluorophenyl)(4-methoxyphenyl)methanone, reflecting increased lipophilicity conferred by fluorine substitution . The topological polar surface area increases to 26.3 Ų due to the additional C–F bonds functioning as hydrogen bond acceptors (4 total HBA vs. 2 for 4-methoxybenzophenone). The melting point of the non-fluorinated analog is 60–63 °C , while the fluorinated target compound is typically supplied as a solid with distinct thermal behavior attributable to altered crystal packing from C–F···H–C interactions . These differences are consistent with the well-documented effects of aryl fluorine substitution on metabolic stability and membrane permeability [1].

physicochemical properties logP drug-likeness permeability metabolic stability

Regioisomeric Identity Verification: Distinguishing 2,4-Difluoro from 2,6-Difluoro Substitution in Procurement and Analytical Release

The 2,6-difluoro regioisomer, (2,6-difluorophenyl)(4-methoxyphenyl)methanone (CAS 122041-26-3), shares the identical molecular formula (C14H10F2O2) and nearly identical computed LogP (~3.20) with the target 2,4-difluoro compound . Despite their computational similarity, these regioisomers are distinct chemical entities with different CAS numbers and different synthetic utilities. Commercial vendors supply the 2,4-difluoro isomer at 95–98% purity . Distinguishing the 2,4- from the 2,6-regioisomer analytically relies on ¹H NMR and ¹⁹F NMR spectroscopy; the 2,4-isomer exhibits distinct aromatic coupling patterns and ¹⁹F chemical shifts reflecting the para and ortho relationship of the fluorine atoms, whereas the 2,6-isomer displays symmetric fluorine environments [1]. For procurement, explicit specification of CAS 330670-83-2 rather than CAS 122041-26-3 is the primary safeguard against regioisomeric misidentification.

regioisomer quality control analytical chemistry 2,6-difluoro impurity procurement specification

High-Impact Application Scenarios for (2,4-Difluorophenyl)(4-methoxyphenyl)methanone in Drug Discovery and Agrochemical Research


PARP1-Targeted Oncology: Synthesis of 2,4-Difluorophenyl-Linker Analogs with Superior Cellular Potency Over Olaparib

Medicinal chemistry teams developing next-generation PARP1 inhibitors for BRCA-deficient cancers can employ (2,4-difluorophenyl)(4-methoxyphenyl)methanone as the 2,4-difluorobenzoyl building block for constructing the linker region. Evidence demonstrates that replacement of the 2-fluorophenyl linker (as in olaparib) with a 2,4-difluorophenyl linker improves cellular antiproliferative activity by approximately 1.6-fold (IC50 167.1 nM vs. 263.6 nM in V-C8 cells) despite a modest reduction in intrinsic enzymatic potency [1]. The downstream optimized analogs 17, 43, 47, and 50 achieved PARP1 enzymatic IC50 values of 2.2–4.4 nmol/L with BRCA-deficiency selectivity indices of 40–510, and hydrochloride salt 56 demonstrated 96.6% tumor growth inhibition in a BRCA1-mutated xenograft model at 30 mg/kg/day versus 56.3% for olaparib at the same dose [1].

Antifungal Drug Discovery: Exploiting the 2,4-Difluorophenyl Pharmacophore for Triazole Antifungal Optimization

Research groups focused on systemic antifungal agents—particularly those targeting azole-resistant Aspergillus and Candida species—can utilize the 2,4-difluorobenzoyl substructure of (2,4-difluorophenyl)(4-methoxyphenyl)methanone to construct triazole scaffolds. The CS-758 SAR study conclusively demonstrated that the 2,4-difluoro substitution pattern is optimal for broad-spectrum antifungal activity, with compounds bearing a fluorine at the 2-position showing stronger activity against Aspergillus species, and MICs surpassing those of fluconazole and itraconazole across Candida, Aspergillus, and Cryptococcus species [1]. Critically, 3-substitution or deviation from the 2,4-difluoro arrangement causes major loss of activity, making this specific building block irreplaceable for programs pursuing this validated pharmacophore [1].

Anti-Inflammatory Imidazole Synthesis: Construction of Fenflumizole and Structural Analogs

For academic and industrial laboratories synthesizing triaryl-substituted imidazoles as COX-inhibiting anti-inflammatory agents, (2,4-difluorophenyl)(4-methoxyphenyl)methanone provides both the 2,4-difluorophenyl and 4-methoxyphenyl components required for the fenflumizole chemotype in a single intermediate [1]. Fenflumizole was evaluated clinically as a nonsteroidal anti-inflammatory drug with demonstrated interference with the arachidonic acid cascade in comparison with indomethacin [1]. The compound also exhibits unique peroxide chemistry, reacting quantitatively with singlet oxygen to form a 4-hydroperoxy-imidazole derivative in a reversible reaction, a property of potential interest for peroxide-based prodrug strategies [2].

Fluorinated Building Block Procurement: Ensuring Regioisomeric Fidelity in Parallel Synthesis Libraries

Contract research organizations and pharmaceutical discovery groups conducting parallel synthesis of fluorinated benzophenone-derived libraries must implement rigorous regioisomeric quality control when sourcing this building block. Because the 2,6-difluoro regioisomer (CAS 122041-26-3) shares identical molecular weight and nearly identical computed LogP and PSA with the target 2,4-difluoro compound, mass spectrometry and simple HPLC cannot reliably distinguish them [1]. Procurement specifications must mandate CAS 330670-83-2 explicitly, and analytical release should include ¹⁹F NMR confirmation of the asymmetric fluorine pattern characteristic of the 2,4-substitution [2]. Multiple vendors supply the compound at 95–98% purity with same-day shipping for in-stock orders .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,4-Difluorophenyl)(4-methoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.